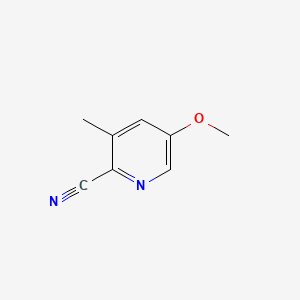

5-Methoxy-3-methylpicolinonitrile

Description

Overview of Picolinonitrile Core Structure and Derivatives in Contemporary Chemical Research

The picolinonitrile core structure, a pyridine (B92270) ring substituted with a nitrile group (-CN), is a significant motif in contemporary chemical research, particularly in medicinal chemistry. Picolinonitriles are a class of pyridine derivatives that serve as crucial intermediates in the synthesis of a wide array of more complex molecules. evitachem.comchemscene.com The pyridine ring itself is a common N-heteroaromatic found in numerous natural products and physiologically active compounds. nih.gov

Derivatives of this core structure have demonstrated a broad spectrum of biological activities. For instance, nicotinonitrile (a picolinonitrile isomer) derivatives are found in commercially available drugs such as the kinase inhibitors bosutinib (B1684425) and neratinib, and the cardiotonic agents milrinone (B1677136) and olprinone. nih.gov The incorporation of the picolinonitrile moiety into larger molecules can influence their physicochemical properties and biological activity, making them valuable building blocks in drug discovery. mdpi.com Research has shown that cyanopyridine derivatives can exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govchemrxiv.org The versatility of the nitrile group allows for its conversion into other functional groups, further expanding the synthetic utility of picolinonitrile derivatives.

Historical Context and Evolution of Synthetic Strategies for Substituted Picolinonitriles

The synthesis of pyridine derivatives has a long history, with early methods for producing related compounds like picolinic acid being documented in the mid-20th century. researchgate.net Historically, the synthesis of substituted pyridines often involved multi-step processes, sometimes with harsh conditions and low yields. mdpi.com

Over time, synthetic strategies have evolved significantly, driven by the need for more efficient and selective methods to create functionalized picolinonitriles. The development of modern cross-coupling reactions, such as the Suzuki coupling, has provided powerful tools for the synthesis of highly substituted picolinonitriles. For example, contemporary methods may involve the coupling of a brominated picolinonitrile with a boronic acid to introduce aryl or other substituents. researchgate.net

Another modern approach involves the nucleophilic substitution of a halogen on the pyridine ring. For instance, 2-chloropyridine (B119429) derivatives can react with sodium methoxide (B1231860) to yield 2-methoxypyridines, a class of compounds known for their anti-inflammatory activity. The presence of electron-withdrawing groups like the nitrile group facilitates such substitutions. These advanced synthetic methods offer greater control over the final structure, allowing for the precise placement of various functional groups on the picolinonitrile scaffold.

Rationale for Dedicated Academic Investigation of 5-Methoxy-3-methylpicolinonitrile

The dedicated academic investigation of this compound stems from its identity as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry. evitachem.com The unique arrangement of its functional groups—a methoxy (B1213986) group, a methyl group, and a nitrile on a pyridine ring—makes it a versatile precursor for the synthesis of more complex, potentially bioactive molecules. evitachem.com

The rationale for its study is supported by several key points:

Structural Contribution to Bioactivity: The methoxy group is a common feature in many pharmacologically active compounds. Its presence can enhance binding to biological targets and improve pharmacokinetic properties. Studies on related heterocyclic structures have shown that electron-rich alkoxy groups, such as methoxy, can improve the anti-proliferative activity of compounds. researchgate.net

Synthetic Versatility: The nitrile group can be readily converted into other functional groups like amines or carboxylic acids, providing a handle for further molecular elaboration. The pyridine nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many biological systems.

Use as a Building Block: As a substituted picolinonitrile, this compound serves as a key intermediate in the synthesis of potential therapeutic agents. evitachem.com Its structure is part of a class of compounds that are actively explored for various medicinal applications.

Defined Scope and Key Research Objectives in the Study of this compound

The primary research objective in studying this compound is to utilize it as a scaffold for the creation of novel, more complex molecules with potential applications in medicinal chemistry and materials science. The scope of this research is focused and strategic, centering on its role as a synthetic intermediate.

Key research objectives include:

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to use this compound as a starting material to build more elaborate molecular architectures.

Synthesis of Compound Libraries: Using this compound as a core structure to generate a diverse library of related molecules for biological screening. This involves systematically modifying the structure to explore the structure-activity relationship (SAR).

Investigation of Biological Activity: Screening the novel compounds derived from this compound for various biological activities, such as anticancer, anti-inflammatory, or antiviral properties, based on the known activities of related picolinonitrile derivatives. nih.gov

Exploration as a Precursor to Functional Materials: Investigating the incorporation of this structural motif into polymers or other materials to potentially confer specific properties.

In essence, while this compound may not be an end product itself, its strategic importance lies in its potential as a key starting point for the discovery and development of new and valuable chemical entities.

Compound Data

| Compound Name |

| This compound |

| 5-methoxy-3-methylpicolinic acid |

| 5-Methoxy-3-methyl-pyridine-2-carbonitrile |

| Bosutinib |

| Milrinone |

| Neratinib |

| Olprinone |

| Nicotinonitrile |

| Picolinic acid |

| Sodium methoxide |

| 2-chloropyridine |

| Suzuki coupling |

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-methoxy-3-methylpyridine-2-carbonitrile | evitachem.com |

| Molecular Formula | C₈H₈N₂O | evitachem.com |

| Molecular Weight | 148.16 g/mol | evitachem.com |

| CAS Number | 1256792-12-7 | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMOOZGVHAPCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Methoxy 3 Methylpicolinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis.google.com

One-dimensional NMR spectroscopy of 5-Methoxy-3-methylpicolinonitrile has been reported, providing key insights into its molecular structure. The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz and 75 MHz, respectively. google.com

¹H NMR Data: The proton NMR spectrum displays four distinct signals, corresponding to the different types of protons in the molecule. The aromatic region shows two doublets, while the aliphatic region contains two singlets.

¹³C NMR Data: The carbon NMR spectrum shows eight distinct resonances, accounting for all carbon atoms in the molecule.

No experimental ¹⁵N NMR data for this compound is publicly available at this time.

¹H NMR Chemical Shifts and Coupling Constants

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.06 | Doublet (d) | 2.6 |

| H-4 | 7.03 | Doublet (d) | 2.4 |

| -OCH₃ | 3.83 | Singlet (s) | - |

| -CH₃ | 2.43 | Singlet (s) | - |

¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-5 | 157.65 |

| C-2 | 139.99 |

| C-6 | 137.68 |

| C-3 | 125.05 |

| C-4 | 120.52 |

| -CN | 116.76 |

| -OCH₃ | 55.84 |

| -CH₃ | 18.71 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While specific 2D NMR experimental data for this compound is not available in the public domain, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show a correlation between the two aromatic protons, H-4 and H-6, confirming their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between the protons and their directly attached carbon atoms. For example, it would connect the signal at 8.06 ppm to the carbon at 137.68 ppm (C-6), the signal at 7.03 ppm to the carbon at 120.52 ppm (C-4), the methoxy (B1213986) protons at 3.83 ppm to the carbon at 55.84 ppm, and the methyl protons at 2.43 ppm to the carbon at 18.71 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would provide information about longer-range (2-3 bond) couplings. Key expected correlations would include the methyl protons (-CH₃) to C-2, C-3, and C-4, and the methoxy protons (-OCH₃) to C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations. For instance, a cross-peak between the methoxy protons and the H-4 or H-6 protons would indicate their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis.google.com

Mass spectrometry data for this compound confirms its molecular weight and provides insights into its fragmentation behavior. Both Electron Ionization (EI) and Chemical Ionization (CI) methods have been reported. google.com

The Electron Ionization Mass Spectrum (EIMS) shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 148, which corresponds to the molecular weight of the compound. This peak is reported as the base peak (100% relative intensity), indicating the stability of the molecular ion under EI conditions. The Chemical Ionization Mass Spectrum (CIMS) shows a protonated molecular ion peak ([M+H]⁺) at m/z 149, also with 100% relative intensity.

Mass Spectrometry Data

| Ionization Method | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| EIMS | 148 | 100 | M⁺ |

| CIMS | 149 | 100 | [M+H]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification.google.com

Infrared (IR) spectroscopy has been used to identify the functional groups present in this compound. The reported IR data (film) highlights key vibrational frequencies. google.com A strong absorption at 2225 cm⁻¹ is characteristic of a nitrile (-C≡N) stretching vibration. The bands at 1645 cm⁻¹ and 1589 cm⁻¹ are likely due to C=C and C=N stretching vibrations within the pyridine (B92270) ring.

No experimental Raman spectroscopy data for this compound is currently available in the public literature.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2225 | Nitrile (-C≡N) stretch |

| 1645 | Pyridine ring C=C/C=N stretch |

| 1589 | Pyridine ring C=C/C=N stretch |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

There is no publicly available X-ray crystallography data for this compound. Therefore, detailed information about its solid-state structure, bond lengths, bond angles, and crystal packing is not known at this time.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives and Enantiomeric Excess Determination (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable for the analysis of this compound.

Reactivity and Derivatization Chemistry of 5 Methoxy 3 Methylpicolinonitrile

Transformations of the Nitrile Functionality

The nitrile group in 5-Methoxy-3-methylpicolinonitrile is a valuable functional handle, susceptible to a variety of transformations including hydrolysis, reduction, and nucleophilic addition. The electrophilic nature of the nitrile carbon, polarized by the adjacent nitrogen atom, is central to its reactivity. openstax.org

Hydrolysis to Amides and Carboxylic Acids

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This process typically occurs in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.com A subsequent nucleophilic attack by a water molecule leads to the formation of an imidic acid intermediate. This intermediate then undergoes tautomerization to furnish the more stable amide, 5-methoxy-3-methylpicolinamide. chemistrysteps.com Prolonged heating in aqueous acid can then drive the hydrolysis of the amide to the corresponding carboxylic acid, 5-methoxy-3-methylpicolinic acid. openstax.org

Base-catalyzed hydrolysis is also a viable pathway, beginning with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. openstax.org The resulting intermediate is protonated by water to form the hydroxy imine, which, like its acid-catalyzed counterpart, tautomerizes to the amide. openstax.org Continued reaction under basic conditions saponifies the amide to a carboxylate salt, which requires a final acidic workup to yield the carboxylic acid. openstax.org The hydrolysis of amides is often a challenging step due to the resonance stabilization of the C–N bond. achmem.com

Table 1: Conditions for Nitrile Hydrolysis

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Nitrile to Amide | H₂SO₄ (conc.), controlled temperature | 5-Methoxy-3-methylpicolinamide |

| Nitrile to Carboxylic Acid | HCl (aq) or H₂SO₄ (aq), heat | 5-Methoxy-3-methylpicolinic acid |

Reduction to Amines

The nitrile functionality can be completely reduced to a primary amine, a transformation that provides a route to a different class of derivatives. This reduction is typically accomplished using powerful reducing agents.

The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. openstax.org This initial addition breaks one of the pi bonds and forms an imine anion intermediate. A second hydride transfer reduces the imine to a dianion intermediate. openstax.org Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine, (5-methoxy-3-methylpyridin-2-yl)methanamine. openstax.orgachmem.com

Table 2: Reagents for Nitrile Reduction

| Reagent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | (5-Methoxy-3-methylpyridin-2-yl)methanamine | A powerful, non-selective reducing agent. openstax.org |

Nucleophilic Additions to the Nitrile Group

The polarized carbon-nitrogen triple bond of this compound is susceptible to attack by a range of nucleophiles beyond water and hydrides. openstax.org These reactions are fundamental for carbon-carbon bond formation and the synthesis of various heterocyclic systems.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the nitrile to form imine anions after an initial reaction. These intermediates can then be hydrolyzed to produce ketones. This provides a powerful method for attaching new carbon substituents at the 2-position of the pyridine (B92270) ring.

The activation of the nitrile group is often necessary to overcome the significant activation barrier for nucleophilic addition. nih.gov This can be achieved by using nitriles with strong electron-withdrawing groups or through complexation with electrophiles like Lewis acids or protons, which increases the electrophilicity of the nitrile carbon. chemistrysteps.comnih.gov For example, the addition of amines can be facilitated, leading to the formation of amidines, which are valuable structures in medicinal chemistry. nih.gov

Reactions at the Methoxy (B1213986) Substituent

The methoxy group at the 5-position is an aryl ether, and its primary mode of reactivity involves the cleavage of the ether bond.

Demethylation and Ether Cleavage Reactions

The cleavage of the aryl-O-CH₃ bond is a key reaction for unmasking a phenol (B47542) functionality, which can then be used for further derivatization. This transformation typically requires harsh conditions using strong acids. masterorganicchemistry.com

The most common reagents for this demethylation are strong hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org The mechanism proceeds via an Sₙ2 pathway. masterorganicchemistry.com First, the ether oxygen is protonated by the strong acid to form a good leaving group (an oxonium ion). masterorganicchemistry.commasterorganicchemistry.com The halide anion (I⁻ or Br⁻), a good nucleophile, then attacks the less sterically hindered methyl carbon, displacing the phenol (5-hydroxy-3-methylpicolinonitrile) and forming a methyl halide (e.g., CH₃I or CH₃Br). masterorganicchemistry.comlibretexts.org Cleavage does not occur at the aryl C-O bond because sp²-hybridized carbons are resistant to Sₙ2 attack. masterorganicchemistry.com

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl methyl ethers, often under milder conditions than strong mineral acids. masterorganicchemistry.com

Table 3: Common Reagents for Aryl Ether Cleavage

| Reagent | Conditions | Products |

|---|---|---|

| Hydrogen Iodide (HI) or Hydrogen Bromide (HBr) | Heat, concentrated acid | 5-Hydroxy-3-methylpicolinonitrile + Methyl Iodide/Bromide libretexts.org |

| Boron Tribromide (BBr₃) | Often at low temperature (e.g., -78 °C to rt) in an inert solvent (e.g., CH₂Cl₂) | 5-Hydroxy-3-methylpicolinonitrile + CH₃Br (after workup) masterorganicchemistry.com |

Conversion to Other Oxygen-Containing Functional Groups

Once the methoxy group is cleaved to a hydroxyl group, this new functionality opens up a wide array of subsequent transformations. While the primary reaction of the methoxy group itself is cleavage, the resulting phenol is a versatile intermediate.

Reactivity of the Methyl Group

The methyl group attached to the pyridine ring of this compound is a key site for functionalization. Its reactivity can be harnessed through radical halogenation and deprotonation followed by carbon-carbon bond formation.

Radical Halogenation (e.g., Bromination)

The methyl group on the pyridine ring can undergo radical halogenation, such as bromination. This type of reaction is typically initiated by radical initiators like light (hν) or peroxides. A common reagent used for this purpose is N-bromosuccinimide (NBS), which provides a low concentration of bromine, favoring substitution at the benzylic-like position of the methyl group. mnstate.edu The resulting benzylic bromide is a versatile intermediate that can readily participate in nucleophilic substitution reactions.

Deprotonation and Subsequent Carbon-Carbon Bond Formation

The methyl group's protons can be removed by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles to form new carbon-carbon bonds. This strategy allows for the elongation and elaboration of the side chain, providing a pathway to more complex molecules.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, although the electron-withdrawing nature of the cyano group and the nitrogen atom in the ring generally favors nucleophilic attack.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more challenging than on benzene (B151609) rings due to the ring's lower electron density. scielo.org.mxyoutube.commasterorganicchemistry.com The methoxy group is an activating, ortho-para directing group, while the methyl group is also activating and ortho-para directing. libretexts.org Conversely, the cyano group is a deactivating, meta-directing group. youtube.com The interplay of these electronic effects, along with the directing influence of the ring nitrogen, will determine the regioselectivity of any successful electrophilic substitution.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) is more common for electron-deficient aromatic rings like pyridine, especially when activated by electron-withdrawing groups. youtube.comlibretexts.orgnih.gov The cyano group significantly enhances the ring's susceptibility to nucleophilic attack. Nucleophiles can displace a leaving group or, in some cases, a hydride ion. The position of attack is governed by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org For pyridinium (B92312) ions, the leaving group ability in nucleophilic aromatic substitution has been observed to follow a different order than in typical activated aryl systems. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for modifying this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

To utilize cross-coupling reactions, this compound would first need to be converted to a derivative with a suitable leaving group, such as a halide. For instance, if a bromo derivative were prepared, it could participate in the following reactions:

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly effective for forming carbon-carbon bonds between sp2-hybridized carbons. The reaction is known for its mild conditions and tolerance of various functional groups. organic-chemistry.org The choice of base is crucial and can influence the reaction's success. wikipedia.org Regiospecific Suzuki couplings have been demonstrated on other substituted nitrile-containing heterocycles. nih.govcapes.gov.br

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for constructing carbon-carbon triple bonds. The reaction is typically carried out under mild, basic conditions. wikipedia.org Sonogashira couplings have been successfully applied to various heterocyclic systems, including other substituted pyridines. soton.ac.ukresearchgate.netchemrxiv.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for creating new carbon-carbon double bonds. High-temperature conditions are sometimes necessary, and catalyst poisoning can be a challenge. syntheticpages.org

C-H Activation and Functionalization Strategies

Formation of Coordination Complexes and Ligand Chemistry

The coordination chemistry of this compound, while not extensively documented in dedicated studies, can be inferred from the well-established reactivity of related picolinonitrile and substituted pyridine compounds. As a heterocyclic aromatic compound bearing both a pyridine ring nitrogen and a nitrile group, it possesses two potential coordination sites, allowing it to function as a versatile ligand in the formation of metal complexes.

In addition to the pyridine nitrogen, the nitrogen atom of the nitrile group also possesses a lone pair of electrons and can coordinate to a metal center. nih.gov Nitriles are known to act as ligands, typically in a monodentate, end-on fashion. nih.gov Therefore, this compound has the potential to act as a monodentate ligand, coordinating through either the pyridine nitrogen or the nitrile nitrogen, or as a bidentate bridging ligand, connecting two metal centers. The specific coordination mode will depend on various factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. mdpi.comrsc.org

Studies on similar pyridine-based ligands have shown that the coordination environment of the metal can vary significantly, leading to different geometries predicted by crystal field theory. digitellinc.com For instance, the reaction of substituted pyridines with first-row transition metals has resulted in complexes with diverse structures. digitellinc.com The steric bulk of substituents on the pyridine ring plays a crucial role in determining the final structure of the complex. For example, less sterically hindered pyridines can form monomeric complexes, while more hindered derivatives may lead to the formation of dimeric or polymeric structures. rsc.org

The formation of coordination complexes can be generally represented by the following reaction:

Mn+ + xL → [MLx]n+

Where Mn+ is a metal ion, L is the this compound ligand, and x is the number of ligands coordinated to the metal center. The resulting complexes can be characterized by various spectroscopic techniques, such as FT-IR and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their precise molecular structure. rsc.orgresearchgate.net

| Metal Ion (M^n+) | Potential Ligand (L) | Potential Complex Formula | Predicted Coordination Mode | Potential Geometry |

| Cu(II) | This compound | [Cu(L)₂Cl₂] | Monodentate (via Pyridine-N) | Distorted Octahedral |

| Ag(I) | This compound | [Ag(L)₂]⁺ | Monodentate (via Nitrile-N) | Linear |

| Pd(II) | This compound | [Pd(L)Cl₂]₂ | Bidentate (bridging) | Square Planar (dimeric) |

| Ru(II) | This compound | [Ru(L)(bpy)₂]²⁺ | Monodentate (via Pyridine-N) | Octahedral |

Computational and Theoretical Studies on 5 Methoxy 3 Methylpicolinonitrile

Prediction and Correlation of Spectroscopic Properties (NMR, IR, UV-Vis) with Experimental Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculated shifts, when compared to experimental data, can aid in the definitive assignment of spectral peaks and provide confidence in the determined molecular structure.

IR Spectroscopy: As mentioned, DFT frequency calculations yield the vibrational modes of the molecule. The resulting theoretical IR spectrum, which plots vibrational frequencies against intensity, can be directly compared with an experimental spectrum to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. Such calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Without experimental or calculated data for 5-Methoxy-3-methylpicolinonitrile, a direct comparison and correlation are not possible at this time.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap generally indicates a molecule that is more easily polarized and more reactive.

Reactivity Indices: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions.

To understand how this compound might be synthesized or how it might react, computational chemists would model the entire reaction pathway. This involves:

Locating Transition States: A transition state is the highest energy point along a reaction coordinate. Computational methods can be used to find the geometry of the transition state structure.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Mapping the Reaction Energy Profile: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides a detailed, step-by-step understanding of the reaction mechanism.

Solvent Effects and Catalysis Modeling

Computational modeling of solvent effects is crucial for understanding the behavior of a molecule in different chemical environments. The polarity of the solvent can significantly influence the electronic structure, reactivity, and spectral properties of a solute. For a molecule like this compound, the presence of a polar nitrile group and a methoxy (B1213986) group, in addition to the nitrogen atom in the pyridine (B92270) ring, suggests that its properties would be sensitive to the solvent environment.

Solvent Effects:

Implicit and explicit solvent models are the two primary approaches used to simulate solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and can provide valuable insights into how the solvent's polarity affects the solute's properties. Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules around the solute. While more computationally intensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For substituted pyridinols, the influence of different solvents on their dissociation constants and tautomeric equilibria has been studied. sigmaaldrich.com Such studies highlight the importance of considering the solvent environment when predicting chemical properties. In the case of this compound, computational studies could predict changes in its dipole moment, electronic absorption spectra, and the energies of its frontier molecular orbitals in various solvents.

Catalysis Modeling:

Computational methods are also instrumental in modeling catalytic processes. For instance, understanding the mechanism of a reaction involving this compound could be facilitated by density functional theory (DFT) calculations. These calculations can be used to map the potential energy surface of the reaction, identify transition states, and determine activation energies. This information is invaluable for designing more efficient catalytic systems. While specific catalysis modeling studies on this compound are not available, research on the catalytic steam gasification of related methoxy-substituted phenols demonstrates the utility of kinetic modeling in understanding complex reaction networks.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes and intermolecular interactions.

Conformational Analysis:

Intermolecular Interactions:

MD simulations are particularly useful for studying how molecules interact with each other in the condensed phase. A study on the structurally related compound, 2-methoxy-4,6-diphenylnicotinonitrile, utilized Hirshfeld surface analysis to investigate intermolecular interactions in the crystal structure. nih.govnih.gov This analysis revealed the importance of π–π stacking and H⋯X contacts in the crystal's stability. nih.gov Similar interactions would be expected to play a role in the solid-state structure of this compound.

The following table, adapted from the study on 2-methoxy-4,6-diphenylnicotinonitrile, illustrates the types of intermolecular contacts that can be quantified using such computational methods.

| Intermolecular Contact | Contribution (%) |

| C⋯H/H⋯C | 25.9 |

| H⋯H | 47.9 |

| C⋯C | 15.5 |

| N⋯H/H⋯N | 2.5 |

| O⋯H/H⋯O | 7.9 |

| C⋯N/N⋯C | 0.2 |

| C⋯O/O⋯C | 0.1 |

This data is for 2-methoxy-4,6-diphenylnicotinonitrile and is presented here as an example of the types of intermolecular interactions that can be analyzed. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling focused on Physicochemical Parameters and Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

For pyridine derivatives, QSAR models have been developed to predict their anticancer activity. chemrevlett.comchemrevlett.com These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. The analysis of pyridine derivatives has shown that the presence and position of substituents like methoxy groups can significantly influence their biological activity. nih.gov

Physicochemical Parameters:

A variety of physicochemical parameters can be calculated using computational methods and used as descriptors in QSAR/QSPR models. For this compound, these could include:

Molecular Weight: A fundamental property that influences many other physical characteristics.

LogP: A measure of the molecule's lipophilicity, which affects its solubility and membrane permeability.

Molecular Surface Area and Volume: Descriptors related to the molecule's size and shape.

Chemical Reactivity:

Quantum chemical calculations can provide descriptors related to a molecule's chemical reactivity. These are often used in QSAR/QSPR models to predict how a molecule will interact with biological targets or other chemical species. Important reactivity descriptors include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are related to the molecule's ability to donate and accept electrons, respectively.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which can identify regions that are prone to electrophilic or nucleophilic attack.

The following table provides an example of calculated physicochemical and reactivity parameters for a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, which would be analogous to the parameters that could be calculated for this compound in a QSAR/QSPR study.

| Parameter | Value |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -1.87 eV |

| HOMO-LUMO Gap | 4.67 eV |

| Dipole Moment | 5.34 Debye |

This data is for 2-methoxy-4,6-diphenylnicotinonitrile and is presented for illustrative purposes. nih.gov

Mechanistic Investigations of Key Reactions Involving 5 Methoxy 3 Methylpicolinonitrile

Kinetic Studies of Reaction Pathways

No published studies providing kinetic data, such as reaction rates, rate constants, or reaction orders for reactions involving 5-methoxy-3-methylpicolinonitrile, could be located.

Isotope Labeling Experiments for Mechanistic Elucidation

There is no available information on the use of isotope labeling experiments to trace the metabolic or reaction pathways of this compound.

In Situ Spectroscopic Monitoring (e.g., NMR, IR) of Reaction Progress and Intermediates

No literature could be found that describes the use of in situ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to monitor the progress of reactions involving this compound or to identify reaction intermediates in real-time.

Isolation and Characterization of Reaction Intermediates

There are no reports in the available scientific literature or patents detailing the isolation and characterization of any reaction intermediates formed during the synthesis or subsequent reactions of this compound.

Advanced Applications and Potential Research Avenues for 5 Methoxy 3 Methylpicolinonitrile in Chemical Science

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Scaffolds

The strategic placement of reactive and modulatory functional groups on the pyridine (B92270) core makes 5-Methoxy-3-methylpicolinonitrile a valuable building block for the synthesis of more complex heterocyclic scaffolds. Heterocyclic compounds are central to medicinal chemistry and drug discovery, forming the core structure of a vast number of pharmaceutical agents. ontosight.ai The picolinonitrile framework allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

The nitrile group is particularly versatile, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions to form other heterocyclic rings. For instance, research on related picolinonitrile derivatives has shown their utility in forming thiazoline (B8809763) structures through reactions with cysteine-containing molecules. acs.org This reactivity highlights a pathway to create novel compounds with potential biological activity.

Furthermore, multicomponent reactions involving pyridine carbonitrile derivatives have been successfully employed to synthesize complex molecules like indole-pyridine carbonitriles in a single step. tandfonline.comnih.gov These methods are highly efficient and allow for the rapid generation of libraries of compounds for screening. The methoxy (B1213986) and methyl groups on this compound can also influence the reactivity and properties of the resulting scaffolds, providing a means to fine-tune the electronic and steric characteristics of the final molecules. jst.go.jp Studies on related scaffolds have demonstrated that substituents like methoxy groups can significantly impact the biological activity of the synthesized heterocycles. jst.go.jp

Table 1: Examples of Heterocyclic Scaffolds from Picolinonitrile Derivatives

| Starting Material Type | Reaction Type | Resulting Heterocycle | Potential Application Area | Reference |

|---|---|---|---|---|

| Picolinonitrile | Reaction with Cysteine | Thiazoline | Medicinal Chemistry | acs.org |

| Pyridine Carbonitrile | Multicomponent Reaction | Indole-Pyridine Hybrids | Medicinal Chemistry | tandfonline.comnih.gov |

Applications in Materials Science and Engineering

The unique electronic and structural properties of the picolinonitrile scaffold are being explored for the development of novel materials with tailored functionalities.

Precursor for Polymer Synthesis and Functional Materials

While direct polymerization of this compound is not widely documented, its derivatives are valuable as monomers or functional additives in polymer science. symeres.com The pyridine carbonitrile structure can be incorporated into polymer chains to impart specific properties. For example, derivatives have been used as fluorescent molecular sensors to monitor photopolymerization processes in real-time. mdpi.com This is achieved by observing changes in the fluorescence of the probe as the viscosity of the monomer medium changes during polymerization. mdpi.com

Additionally, related heterocyclic compounds are used as building blocks for creating functional materials like polymers and coatings. The inherent properties of the picolinonitrile core, such as thermal stability and electronic characteristics, can be transferred to a polymer matrix, leading to materials with advanced capabilities. Synthetic polymers are fundamental to modern life, and the ability to design them with specific properties is a key area of research. symeres.com

Components in Optoelectronic and Electronic Devices

The field of organic electronics has identified pyridine carbonitrile derivatives as promising components for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). manipal.edunih.govfrontiersin.org These compounds often serve as the electron-acceptor unit in fluorescent or thermally activated delayed fluorescence (TADF) materials. nih.govfrontiersin.org The electronic properties of organic materials, governed by their HOMO and LUMO energy levels, are critical for their performance in such devices. mdpi.com

Research has shown that pyridine-carbonitrile-carbazole-based TADF materials can achieve very high external quantum efficiencies in OLEDs, producing sky-blue to green light. nih.govfrontiersin.org The rigid structure and the donor-acceptor nature of these molecules facilitate efficient conversion of electrical energy into light. nih.gov The photophysical properties, such as absorption and emission spectra, can be tuned by modifying the chemical structure of the pyridine carbonitrile derivatives, making them highly versatile for creating customized optoelectronic materials. manipal.edumdpi.comresearchgate.net

Table 2: Optoelectronic Properties of Pyridine Carbonitrile Derivatives

| Derivative Type | Application | Key Property | Achieved Result | Reference |

|---|---|---|---|---|

| Pyridine-carbonitrile-carbazole | TADF Emitter for OLEDs | High Photoluminescence Quantum Yield | External Quantum Efficiency up to 29.6% | nih.gov |

| Cyanopyridine-chalcone | Fluorescent Probe / OLED Material | Solid-State Blue Emission | Potential for Optical Sensors | manipal.edu |

Ligand Design in Transition Metal Catalysis

The structure of this compound is well-suited for use as a ligand in transition metal catalysis. The pyridine nitrogen and the nitrile group can both act as coordination sites, binding to a metal center and influencing its catalytic activity. nih.gov The design of such ancillary ligands is a cornerstone of modern organometallic chemistry, as ligands can dramatically alter the reactivity, selectivity, and stability of a catalyst. nih.govwiley.com

Picolinonitrile-derived ligands have been shown to improve the efficiency and yield of various catalytic reactions. The electronic environment provided by the ligand is crucial; strong σ-donating ligands, for example, can enhance reactivity in processes like oxidative addition. nih.gov The methoxy and methyl groups on the this compound backbone allow for steric and electronic tuning of the ligand's properties, which in turn can be used to optimize a specific catalytic transformation. nih.gov This tunability is a highly desirable feature in ligand design for developing new and more effective catalytic systems. nih.gov

Use as Molecular Probes for Fundamental Chemical Biology Studies

In chemical biology, molecular probes are essential tools for studying biological processes at the molecular level. Pyridine carbonitrile derivatives are emerging as promising candidates for such probes due to their unique spectroscopic properties and their ability to interact with biological macromolecules. ontosight.aimdpi.com

The fluorescence of some pyridine carbonitrile compounds is sensitive to their local environment, which can be exploited to monitor processes like protein binding or changes in microviscosity. mdpi.com A key area of interest is their interaction with enzymes. Studies on related picolinonitriles have provided detailed mechanistic insights into their function as inhibitors of cysteine proteases. acs.org The nitrile group acts as an electrophile, reacting with the thiol group in the enzyme's active site to form a covalent adduct, which can be further characterized to understand the enzyme's mechanism. acs.org This type of interaction is crucial for designing targeted therapeutic agents.

Furthermore, the substituents on the pyridine ring, such as the methoxy group in this compound, can act as hydrogen bond donors or acceptors, modulating the binding affinity and specificity of the molecule to its biological target. jst.go.jp By systematically studying these molecular interactions, researchers can gain fundamental insights into biological pathways without focusing on clinical outcomes.

Potential in Analytical Chemistry for Derivatization and Detection Method Development

Analytical derivatization is a technique used to modify an analyte to improve its suitability for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net This often involves attaching a new functional group to enhance volatility, improve separation, or increase the sensitivity of detection. researchgate.net

This compound and its derivatives have potential in this area. Compounds that lack strong UV absorption or are difficult to ionize for mass spectrometry can be derivatized to introduce a chromophore, a fluorophore, or a readily ionizable group. nih.gov The picolinonitrile structure itself could be the basis for a new class of derivatizing reagents. For example, the nitrile group can be transformed into other reactive moieties that can then selectively tag specific functional groups on target analytes.

Conversely, this compound can itself be the analyte that is derivatized for improved detection. For instance, its reaction with thiol-containing molecules to form thiazolines, as seen in biological studies, could be adapted into a sensitive detection method for thiols in analytical samples. acs.org The development of such methods can provide new tools for the quantitative analysis of important molecules in complex matrices. researchgate.net

Supramolecular Chemistry and Self-Assembly Research

The unique structural characteristics of this compound, featuring a pyridine ring, a nitrile group, a methoxy group, and a methyl group, position it as a compelling candidate for exploration in the fields of supramolecular chemistry and self-assembly. While direct research on the supramolecular behavior of this specific compound is not yet prevalent, the well-documented roles of its constituent functional groups in mediating non-covalent interactions allow for the prediction of its potential as a versatile building block for the construction of complex, ordered architectures.

The pyridine nitrogen atom, with its available lone pair of electrons, serves as a primary site for coordination to metal centers, a fundamental interaction in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The geometry of the resulting metal complexes is influenced by the coordination preferences of the chosen metal ion. nih.govrsc.orgub.edu The presence of the nitrile group in the 2-position can lead to the formation of chelate rings with metal ions, a common motif in coordination chemistry that enhances the stability of the resulting complexes. bohrium.com

Beyond coordination chemistry, the nitrile group is a significant participant in various non-covalent interactions that drive self-assembly. The linear and polar nature of the cyano group allows it to act as a hydrogen bond acceptor. nih.gov Furthermore, the electron-withdrawing nature of the nitrile can create a dipole moment, facilitating dipole-dipole interactions and influencing the packing of molecules in the solid state. researchgate.net Research on other cyanopyridine derivatives has highlighted the importance of unconventional interactions, such as π(CN)-π stacking, in stabilizing supramolecular structures. bohrium.com

The interplay of these functional groups suggests that this compound could be a valuable synthon for the design of a variety of supramolecular systems. By carefully selecting complementary molecules or metal ions, it should be possible to direct the self-assembly of this compound into predictable one-, two-, or three-dimensional networks. For instance, co-crystallization with hydrogen bond donors could lead to the formation of extended chains or sheets. The use of appropriate metal ions could result in the generation of coordination polymers with interesting topologies and potential applications in areas such as catalysis, gas storage, and sensing. mdpi.comrsc.org

Future research in this area could focus on the systematic investigation of the co-crystallization of this compound with various organic acids or other hydrogen bond donors to elucidate its preferred hydrogen bonding motifs. Furthermore, exploring its coordination chemistry with a range of transition metals would likely yield a diverse array of coordination polymers and discrete metallosupramolecular assemblies with novel structures and properties. Computational studies could also provide valuable insights into the preferred conformations and intermolecular interaction energies, guiding the rational design of new supramolecular architectures based on this promising building block.

| Interaction Type | Functional Groups Involved | Typical Energy (kJ/mol) | Potential Role in Self-Assembly |

| Coordination Bond | Pyridine Nitrogen, Nitrile Nitrogen & Metal Ion | 50 - 200 | Formation of coordination polymers and discrete metal complexes. |

| Hydrogen Bond | Nitrile Nitrogen (acceptor) & Hydrogen Bond Donor | 10 - 40 | Directional assembly into chains, sheets, and 3D networks. |

| π-π Stacking | Pyridine Ring & Aromatic Systems | 5 - 50 | Stabilization of layered and columnar structures. |

| C-H···N Interaction | Methyl/Aromatic C-H & Pyridine/Nitrile Nitrogen | 2 - 10 | Fine-tuning of molecular packing and crystal engineering. |

| C-H···O Interaction | Methyl/Aromatic C-H & Methoxy Oxygen | 2 - 8 | Contribution to the stability and directionality of the assembly. |

| Dipole-Dipole Interaction | Nitrile Group & Other Polar Groups | 5 - 20 | Influence on molecular orientation and crystal packing. |

Table 1. Potential non-covalent interactions involving this compound and their significance in directing self-assembly. The energy values are representative and can vary based on the specific chemical environment.

Conclusion

Summary of Key Research Findings and Contributions to 5-Methoxy-3-methylpicolinonitrile Chemistry

Research on this compound has primarily centered on its role as a key building block in synthetic organic and medicinal chemistry. While dedicated studies focusing exclusively on this compound are limited, its importance is evident from its inclusion in chemical supplier catalogs and its structural relation to compounds in patented chemical libraries. The principal contribution of this compound to chemistry lies in its potential as a versatile intermediate for the synthesis of more complex heterocyclic molecules.

The structure of this compound, featuring a pyridine (B92270) ring substituted with a methoxy (B1213986), a methyl, and a nitrile group, offers multiple sites for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The pyridine ring itself can undergo various transformations, and the methoxy group can be a target for nucleophilic substitution.

Although detailed spectroscopic and crystallographic data for this compound are not extensively published in peer-reviewed literature, its basic chemical properties are documented in chemical databases. nih.gov Its molecular formula is C8H8N2O, and its IUPAC name is 5-methoxy-3-methylpyridine-2-carbonitrile. nih.gov The compound is generally described as a stable crystalline solid soluble in organic solvents. evitachem.com

Identification of Remaining Challenges and Unresolved Questions

Despite its availability and potential utility, significant gaps remain in the scientific understanding of this compound. A primary challenge is the lack of comprehensive published research on its specific reactivity and reaction kinetics. While the reactivity of related pyridine derivatives has been studied, the interplay of the methoxy, methyl, and nitrile substituents on the pyridine ring of this particular molecule has not been systematically investigated. clockss.org

Key unresolved questions include:

Detailed Synthetic Optimization: While the compound is commercially available, detailed and optimized laboratory-scale and large-scale synthesis protocols are not published in the scientific literature. Such studies would be crucial for making the compound more accessible for research.

Comprehensive Spectroscopic and Structural Analysis: There is a lack of published in-depth spectroscopic data (e.g., detailed 1H NMR, 13C NMR, IR, and mass spectrometry analysis) and single-crystal X-ray diffraction data for this compound. nih.gov Such data would provide fundamental insights into its electronic and structural properties.

Exploration of Chemical Reactivity: A systematic study of the chemical transformations of the nitrile, methoxy, and methyl groups, as well as the pyridine ring itself, is needed to fully understand its synthetic potential. For instance, the conditions required for selective hydrolysis of the nitrile without affecting the methoxy group, or the potential for C-H activation at other positions on the ring, are yet to be determined.

Biological Activity Profile: There is no published research on the biological activities of this compound itself. Screening this compound for various biological targets could reveal potential applications in drug discovery. The functionalization of the 2-position of the pyridine ring is a known challenge in medicinal chemistry, making the study of this compound particularly relevant. nih.gov

Future Perspectives and Promising Directions for Advanced Research on this compound

The future of research on this compound is promising, with potential contributions to various fields, particularly medicinal chemistry and materials science.

Promising directions for future research include:

Development as a Scaffold in Medicinal Chemistry: Given that substituted pyridines are prevalent in pharmaceuticals, this compound represents a valuable starting point for the synthesis of novel bioactive compounds. evitachem.com Future work could focus on using this compound to create libraries of derivatives for screening against a range of diseases. The presence of multiple functional groups allows for diverse modifications to tune the pharmacokinetic and pharmacodynamic properties.

Application in the Synthesis of Agrochemicals: Pyridine derivatives are also important in the agrochemical industry. evitachem.com Research into the conversion of this compound into potential herbicides, fungicides, or insecticides could be a fruitful area of investigation.

Use in Materials Science: Functionalized pyridines can be used as ligands for metal complexes or as building blocks for functional polymers. researchgate.net The nitrogen atom of the pyridine ring and the nitrile group could coordinate with metal ions, making this compound a candidate for the development of new catalysts, sensors, or photoluminescent materials.

Computational and Mechanistic Studies: In silico studies could predict the reactivity, spectroscopic properties, and potential biological activities of this compound and its derivatives. These computational models could guide experimental work and accelerate the discovery of new applications.

Investigation of its Role as a Precursor to other Heterocycles: The nitrile and pyridine functionalities can be used to construct other heterocyclic rings, opening up avenues for the synthesis of novel and complex molecular architectures.

Q & A

Q. How to ensure reproducibility in biological studies involving this compound?

- Best Practices :

- Batch Consistency : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity across synthetic batches.

- Positive Controls : Include reference compounds (e.g., 5-Methoxy-3-ethylpicolinonitrile) in assays to validate experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.